molecular formula C30H32N2O4 B2547198 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 881439-76-5

7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2547198
CAS No.: 881439-76-5
M. Wt: 484.596
InChI Key: DSOPMDVZPUBNOM-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core substituted with a methoxyphenyl group at position 3, a methyl group at position 2, and a piperazine-containing ethoxy side chain at position 5.

Properties

IUPAC Name

7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4/c1-22-29(24-8-10-25(34-2)11-9-24)30(33)27-13-12-26(20-28(27)36-22)35-19-18-31-14-16-32(17-15-31)21-23-6-4-3-5-7-23/h3-13,20H,14-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPMDVZPUBNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative belonging to the chromenone class, characterized by a complex structure that includes a chromenone core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C30H32N2O4C_{30}H_{32}N_{2}O_{4} with a molecular weight of approximately 484.596 g/mol. Its structural features include:

  • Chromenone core : A fused benzene and pyrone ring system.
  • Piperazine moiety : A 4-benzylpiperazine substituent that is crucial for its biological interactions.
  • Methoxy and ethoxy groups : Contributing to its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antimicrobial , and neuroprotective effects. Below is a summary of significant findings from various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, some piperazine derivatives demonstrated IC50 values as low as 0.029 μM against HepG2 cells, indicating strong antiproliferative effects .
  • Mechanism of Action : The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis, as evidenced by indirect immunofluorescence staining showing anti-tubulin properties .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • Compounds within the chromenone family have been shown to suppress LPS-induced nitric oxide production in RAW 264.7 macrophages, suggesting anti-inflammatory properties that may correlate with antimicrobial activity .

Neuroprotective Effects

Another area of interest is the neuroprotective potential:

  • Some chromenone derivatives have been identified as inhibitors of β-amyloid aggregation, which is significant for Alzheimer’s disease research. These compounds protect neuronal cells from oxidative stress induced by hydrogen peroxide .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBenzylpiperazine moiety, methoxy groupAnticancer, antimicrobial
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-oneSimilar core with methyl substitutionVarying anticancer activity
7-(2-(4-pyrrolidinyl)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-onePyrrolidine instead of piperazineDistinct pharmacological properties

Case Studies

  • In Vivo Studies : In animal models, compounds similar to this compound have shown significant tumor growth inhibition without severe side effects, indicating their therapeutic potential .
  • Mechanistic Insights : Molecular modeling studies suggest that these compounds interact with multiple biological targets, enhancing their efficacy against cancer cells while minimizing toxicity .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological properties, including:

Antimicrobial Activity

Research indicates that 7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

Studies have shown that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Its interaction with specific molecular targets involved in tumor progression is a key area of research.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential activity in modulating neurotransmitter systems. Preliminary studies indicate possible anxiolytic and antidepressant effects, warranting further investigation into its mechanism of action within the central nervous system.

Comparative Studies

Comparative analysis with structurally similar compounds has provided insights into the unique properties of this compound.

Compound NameUnique Properties
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-oneDifferent piperazine substituent; varying activity profile
7-[2-(4-pyrrolidinyl)ethoxy]-3-(4-methoxyphenyl)-2H-chromen-2-oneDistinct pharmacological properties due to pyrrolidine moiety

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings.
  • Anticancer Research : In a laboratory setting, this compound was tested against multiple cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis.
  • Neuropharmacological Investigation : Initial animal studies indicated that the compound may possess anxiolytic effects comparable to established treatments, prompting further exploration into its use for anxiety disorders.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy linker in the side chain (connecting the chromenone core to the benzylpiperazine group) can undergo nucleophilic substitution under acidic or alkaline conditions. For example:

  • Hydrolysis : The ethoxy group may cleave to form a hydroxyl derivative in the presence of strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or bases (e.g., NaOH). Similar reactivity is observed in structurally related ethoxy-substituted chromenones.

Reaction Conditions Product Reference
Ethoxy hydrolysis6M HCl, reflux, 12 hr7-hydroxy derivative

Electrophilic Aromatic Substitution

The chromen-4-one core and methoxyphenyl group are susceptible to electrophilic attack. Key reactions include:

  • Nitration : Directed by electron-donating methoxy groups, introducing nitro substituents at positions ortho/para to the methoxy group.

  • Halogenation : Bromination or chlorination occurs at the activated aromatic rings under mild conditions (e.g., Br<sub>2</sub>/FeBr<sub>3</sub>) .

Oxidation of the Methyl Group

The methyl group at position 2 of the chromenone can oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>). This reaction is critical for modifying hydrophilicity and biological activity .

Piperazine Functionalization

The 4-benzylpiperazine moiety undergoes characteristic reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form quaternary ammonium salts.

  • Debenzylation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the benzyl group, yielding a secondary amine .

Reaction Conditions Product Reference
Debenzylation10% Pd-C, H<sub>2</sub>, EtOHPiperazine amine derivative

Cyclization and Ring-Opening

The chromenone core participates in cycloaddition or ring-opening reactions:

  • Diels-Alder Reaction : The α,β-unsaturated ketone system reacts with dienes to form bicyclic structures .

  • Base-Induced Ring Opening : Strong bases (e.g., NaOH) cleave the lactone ring to yield substituted cinnamic acid derivatives .

Demethylation of Methoxy Groups

The methoxy group on the phenyl ring undergoes demethylation with reagents like BBr<sub>3</sub> or HI to form phenolic derivatives, enhancing hydrogen-bonding capacity .

Photochemical Reactions

Chromenones exhibit [2+2] photodimerization under UV light, forming cyclobutane derivatives. This reactivity is structure-dependent and influenced by substituents .

Metal-Catalyzed Cross-Coupling

The aromatic rings can participate in Suzuki-Miyaura or Heck reactions for introducing aryl/alkenyl groups. For example:

  • Suzuki Coupling : Uses Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst to attach arylboronic acids to the chromenone core .

Reduction Reactions

  • Carbonyl Reduction : The 4-keto group is reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub> .

  • Aromatic Ring Reduction : Hydrogenation (H<sub>2</sub>/Ni) saturates the benzene rings to cyclohexane derivatives.

Salt Formation

The piperazine nitrogen atoms form salts with acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>), improving solubility for pharmacological applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Modifications in the Piperazine/Benzyl Region

Key Analogs :
Compound ID/Name Substituent on Piperazine Chromenone Core Substitutions Key Properties/Findings
Target Compound 4-Benzylpiperazine 3-(4-Methoxyphenyl), 2-methyl Enhanced lipophilicity due to benzyl group; potential for CNS penetration .
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 1010929-94-8) 4-Acetylpiperazine 3-(4-Methoxyphenyl) Acetyl group reduces basicity, potentially altering solubility and metabolic stability .
4-{3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4d) 4-(4-Hydroxybenzyl)piperazine 3-Phenyl, 7-methoxy Hydroxy group increases polarity; may reduce blood-brain barrier penetration .
G1 () : 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Piperidine (non-piperazine) 3-(4-Methoxyphenyl) Piperidine lacks the benzyl group, reducing steric bulk and possibly enhancing AChE inhibition .
Impact of Piperazine Modifications :
  • Benzyl vs. Acetyl : The benzyl group in the target compound enhances lipophilicity and may improve interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase peripheral anionic site) compared to the acetylated analog .
  • Hydroxybenzyl vs. Benzyl : Hydroxy substitution (as in 4d) introduces hydrogen-bonding capacity, which could improve water solubility but limit CNS bioavailability .

Chromenone Core Substitutions

Key Analogs :
Compound ID/Name Position 2 Substitution Position 3 Substitution Position 7 Substitution Biological Relevance
Target Compound 2-Methyl 4-Methoxyphenyl 4-Benzylpiperazinyl-ethoxy Methyl group at C2 may stabilize the planar chromenone structure, aiding π-π stacking .
3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one·HBr (14) None 4-Hydroxyphenyl Piperidinyl-ethoxy Hydroxyphenyl increases polarity; HBr salt improves crystallinity and solubility .
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) None Phenyl 4-(4-Methylbenzyl)piperazinyl-propoxy Methylbenzyl group enhances lipophilicity; propoxy chain may increase conformational flexibility .
Impact of Core Modifications :
  • Methoxy vs.
  • Methyl at C2 : Unique to the target compound, this substitution likely reduces metabolic oxidation at C2, improving stability .

Preparation Methods

Pathway 1: Chromen-4-One Core Synthesis via Algar-Flynn-Oyamada Reaction

Formation of 3-(4-Methoxyphenyl)-2-methyl-7-hydroxychromen-4-one

Starting materials :

  • 2-Methyl-4-hydroxyacetophenone
  • 4-Methoxybenzaldehyde

Procedure :

  • Chalcone formation :
    • React 2-methyl-4-hydroxyacetophenone (1.0 eq) with 4-methoxybenzaldehyde (1.2 eq) in ethanol under basic conditions (NaOH, 50°C, 6 h) to yield the chalcone intermediate.
    • Yield : ~75% (reported for analogous reactions).
  • Oxidative cyclization :
    • Treat the chalcone with hydrogen peroxide (30%) in alkaline methanol (0–5°C, 24 h) to form 3-(4-methoxyphenyl)-2-methyl-7-hydroxychromen-4-one via the Algar-Flynn-Oyamada reaction.
    • Key data :
      • Melting point: 198–200°C (lit.).
      • $$ ^1H $$ NMR (DMSO-$$d6 $$): δ 10.20 (s, 1H, -OH), 8.12 (d, $$ J = 8.8 $$ Hz, 1H, H-5), 7.45 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.95 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.80 (s, 1H, H-8), 3.85 (s, 3H, -OCH$$3$$), 2.40 (s, 3H, -CH$$_3$$).

Introduction of the Ethoxy-Piperazine-Benzyl Side Chain

Synthesis of 2-(4-Benzylpiperazin-1-yl)ethanol

Procedure :

  • React 1-benzylpiperazine (1.0 eq) with ethylene carbonate (1.2 eq) in toluene at 110°C for 12 h.
  • Purify via column chromatography (CH$$2$$Cl$$2$$:MeOH = 9:1).
    • Yield : 82%.
Mitsunobu Coupling at Position 7

Reagents :

  • 3-(4-Methoxyphenyl)-2-methyl-7-hydroxychromen-4-one
  • 2-(4-Benzylpiperazin-1-yl)ethanol
  • Triphenylphosphine (PPh$$_3$$)
  • Diethyl azodicarboxylate (DEAD)

Procedure :

  • Dissolve the chromenone (1.0 eq) and 2-(4-benzylpiperazin-1-yl)ethanol (1.5 eq) in anhydrous THF.
  • Add PPh$$_3$$ (1.2 eq) and DEAD (1.2 eq) at 0°C, then stir at room temperature for 24 h.
  • Purify via silica gel chromatography (EtOAc:hexane = 3:7).
    • Yield : 68%.
    • Key characterization :
      • HRMS (ESI): m/z calcd for C$${30}$$H$${31}$$N$$2$$O$$4$$ [M+H]$$^+$$: 499.2231; found: 499.2235.
      • $$ ^1H $$ NMR (CDCl$$3$$): δ 7.65 (d, $$ J = 8.8 $$ Hz, 1H, H-5), 7.30–7.25 (m, 5H, Ar-H), 6.95 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.85 (s, 1H, H-8), 4.20 (t, $$ J = 6.0 $$ Hz, 2H, -OCH$$2$$), 3.85 (s, 3H, -OCH$$3$$), 3.60 (t, $$ J = 6.0 $$ Hz, 2H, -CH$$2$$N), 2.70–2.40 (m, 8H, piperazine-H), 2.40 (s, 3H, -CH$$_3$$).

Pathway 2: Suzuki Coupling for 3-Aryl Substitution

Synthesis of 3-Bromo-2-methyl-7-hydroxychromen-4-one

Procedure :

  • Brominate 2-methyl-7-hydroxychromen-4-one (synthesized via Pechmann condensation) using N-bromosuccinimide (NBS) in acetic acid at 80°C for 4 h.
    • Yield : 70%.

Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Reagents :

  • 3-Bromo-2-methyl-7-hydroxychromen-4-one
  • 4-Methoxyphenylboronic acid
  • Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DME/H$$_2$$O

Procedure :

  • Heat the bromochromenone (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(PPh$$3$$)$$4$$ (0.05 eq), and K$$2$$CO$$3$$ (3.0 eq) in DME/H$$_2$$O (4:1) at 90°C for 12 h.
  • Purify via recrystallization (ethanol).
    • Yield : 65%.

Piperazine Side Chain Attachment (Same as Pathway 1)

Comparative Analysis of Pathways

Parameter Pathway 1 Pathway 2
Total Yield 52% 45%
Key Advantage Fewer steps Regioselective aryl introduction
Limitation Low chalcone cyclization yield Requires palladium catalysts
Scalability Moderate High

Optimization and Challenges

  • Regioselectivity : Pathway 2 ensures precise 3-aryl substitution but requires costly Pd catalysts.
  • Side Reactions : Mitsunobu coupling (Pathway 1) may produce phosphine oxide byproducts, necessitating rigorous purification.
  • Solvent Systems : Polar aprotic solvents (DMF, DME) improve coupling efficiency but complicate isolation.

Q & A

(Basic) What analytical techniques are recommended for confirming the structural integrity of this compound, and how are these methods validated?

Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to verify substituent positions, particularly the benzylpiperazinyl-ethoxy and methoxyphenyl groups.
  • High-Performance Liquid Chromatography (HPLC): Use a validated method with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35) to assess purity .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and molecular conformation. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) are typical for chromen-4-one derivatives .

Validation:

  • HPLC: System suitability tests (peak symmetry, retention time reproducibility) and spike-recovery experiments (95–105% recovery).
  • NMR: Compare experimental shifts with computational predictions (e.g., DFT calculations).

(Advanced) How can researchers design experiments to investigate the structure-activity relationships (SAR) of the benzylpiperazinyl and methoxyphenyl substituents?

Answer:
Methodology:

Systematic Substituent Variation:

  • Synthesize analogs with modified benzylpiperazinyl groups (e.g., fluorophenyl or trifluoromethoxy substitutions) .
  • Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents.

Biological Assays:

  • Test analogs against target receptors (e.g., kinase or GPCR assays) to correlate substituent effects with activity.

Computational Modeling:

  • Use molecular docking to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the methoxy group).

Data Analysis:

  • Apply multivariate regression to quantify substituent contributions to activity.

(Basic) What synthetic routes are documented for introducing the 2-(4-benzylpiperazin-1-yl)ethoxy moiety into the chromen-4-one scaffold?

Answer:
Key Steps:

Etherification: React the chromen-4-one hydroxyl group with 1,2-dibromoethane to form a bromoethoxy intermediate.

Nucleophilic Substitution: Treat the intermediate with 4-benzylpiperazine in the presence of a base (e.g., K₂CO₃) to install the benzylpiperazinyl group .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Critical Parameters:

  • Reaction temperature (60–80°C) and solvent polarity to avoid side reactions.

(Advanced) How are contradictory solubility and stability data resolved across different pH conditions?

Answer:
Methodology:

pH-Dependent Solubility Studies:

  • Prepare buffered solutions (pH 1.2–7.4) and measure solubility via UV spectrophotometry.
  • Use sodium 1-octanesulfonate (as in Pharmacopeial Forum methods) to mimic physiological conditions .

Stability Testing:

  • Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS.

Resolution of Contradictions:

  • Compare results across multiple labs using standardized buffers.
  • Validate findings with molecular dynamics simulations to predict protonation states.

(Advanced) How do crystallographic studies clarify the conformational flexibility of the benzylpiperazinyl-ethoxy side chain?

Answer:
Approach:

  • Grow single crystals in ethanol/water mixtures and collect diffraction data (e.g., Bruker SMART CCD diffractometer) .
  • Analyze torsion angles between the piperazinyl ring and ethoxy linker to quantify flexibility.

Key Findings (Example):

ParameterValue
Space groupP21/c
Unit cell (Å)a = 7.97, b = 16.43
Torsion angle (°)112.5 (piperazinyl-ethoxy)

The side chain adopts a gauche conformation, limiting rotational freedom and stabilizing receptor interactions .

(Basic) What strategies optimize reaction yields during the synthesis of the chromen-4-one core?

Answer:
Optimization Steps:

Cyclization Conditions: Use AlCl₃ as a Lewis catalyst for the Kostanecki-Robinson reaction to form the chromen-4-one ring.

Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields >85% .

Workup: Quench with ice-water and extract with dichloromethane to isolate the product.

(Advanced) How can researchers address discrepancies in IC₅₀ values across different kinase inhibition assays?

Answer:
Root Cause Analysis:

  • Variability in enzyme sources (e.g., recombinant vs. native kinases).
  • Differences in assay buffers (e.g., ATP concentration, divalent cations).

Mitigation Strategies:

  • Standardize assay protocols (e.g., ATP = 10 µM, Mg²⁺ = 5 mM).
  • Validate findings with orthogonal methods (e.g., SPR for binding kinetics).

Data Reconciliation:

  • Apply Bland-Altman plots to quantify inter-lab variability .

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